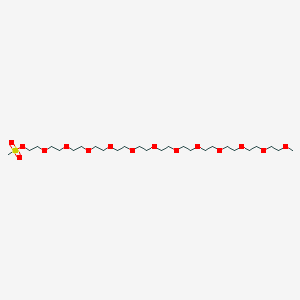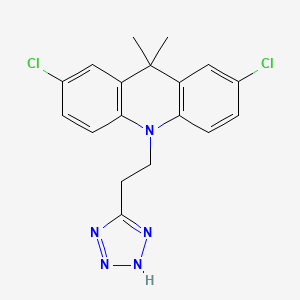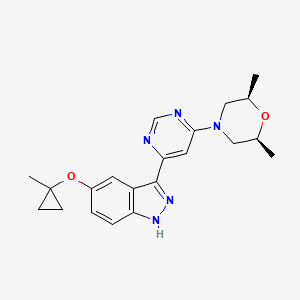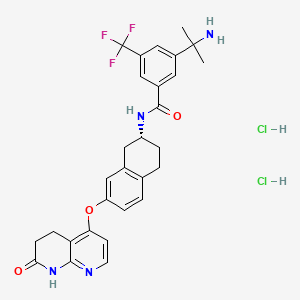
m-PEG13-Ms
説明
M-PEG13-Ms is a PEG linker containing a mesyl group . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of m-PEG13-Ms is C26H54O15S . Its exact mass is 638.3183 and its molecular weight is 638.76 .Chemical Reactions Analysis
The mesyl group in m-PEG13-Ms is a good leaving group for nucleophilic substitution reactions . This suggests that it can be used to link other molecules through nucleophilic substitution reactions.科学的研究の応用
Drug Delivery System in Glioma Treatment
m-PEG13-Ms, as a component of a drug delivery system, has been utilized in targeted therapy for glioma. A study constructed a mesoporous silica nanoparticle (MSN)-based vehicle coated with IL13Rα2-targeted peptide (IP) using polyethylene glycol (PEG), named MSN-PEG-IP (MPI), for glioma targeting. This system showed promise in delivering chemotherapy drugs like Doxorubicin to glioma cells, effectively crossing the blood-brain barrier and targeting glioma cells without affecting normal brain tissue. MRI and immunofluorescence results indicated significant tumour size reduction and increased apoptosis in glioma-bearing rats treated with this system (Shi et al., 2017).
Gene Transfection Reagent
Another application of m-PEG13-Ms is in gene transfection. A study synthesized an MSN-based gene transfection system where second-generation polyamidoamines (PAMAMs) were attached to the surface of MSN. This system, used for complexing with plasmid DNA, demonstrated efficacy in gene transfection and biocompatibility across various cell types, including neural glia and cancer cells (Radu et al., 2004).
pH-Sensitive Drug Delivery
In tumor therapy, the pH-sensitive drug delivery capability of MSNs, which are coated with PEG and other polymers, has been explored. These multifunctional MSNs demonstrate enhanced dispersity, high drug loading capacity, long-circulation time, and pH-triggered targeting, making them suitable for pH-sensitive drug delivery applications such as cancer therapy (Chen et al., 2016).
Plant Stress Tolerance Research
Research on plant stress tolerance also utilizes PEG. For instance, PEG was used to mimic osmotic stress in plant tissue cultures to study mechanisms of tolerance. In a study, PEG treatment on Medicago truncatula resulted in significant changes in cellular and molecular markers related to water stress, including changes in expression of the cell cycle checkpoint gene WEE1 (Elmaghrabi et al., 2017).
Biocompatibility Assessment in Nanoparticles
The biocompatibility of m-PEG13-Ms, particularly in the context of drug delivery, is critical. A study compared the potential toxicity of pristine, pegylated (PEG), and lipid-coated magnetic mesoporous silica nanoparticles (M-MSNs) on HepaRG cells. It found that PEG M-MSNs showed slower cellular uptake and highlighted the importance of understanding the molecular modes of action of nanocarriers for safe applications in drug delivery (Pisani et al., 2017).
Cancer Therapy
m-PEG13-Ms has been used in developing nanoparticles for targeted cancer therapy. One such study developed MSNs@PDA-PEG-FA nanoparticles, with a pH-sensitive polydopamine coating, for targeted cervical cancer therapy. These nanoparticles demonstrated high targeting efficiency and significant antitumor efficacy in vivo, highlighting their potential as carriers for cancer treatments (Cheng et al., 2017).
Safety And Hazards
The safety data sheet for m-PEG13-Ms suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O15S/c1-29-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-42(2,27)28/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPOVWOBYWMPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG13-Ms | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)



![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)
